molecular formula C9H12BrN3Si B8375489 6-Bromo-2-(trimethylsilyl)pyrazolo[1,5-a]pyrazine

6-Bromo-2-(trimethylsilyl)pyrazolo[1,5-a]pyrazine

Cat. No. B8375489
M. Wt: 270.20 g/mol
InChI Key: RPXFFIVUGGIKCZ-UHFFFAOYSA-N
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Patent
US08895745B2

Procedure details

O-(Mesitylenesulfonyl)hydroxylamine (680 mg, 3.2 mmol) was added in one portion to a stirred solution of 2-bromo-5-trimethylsilanylethynyl-pyrazine (Step 1, 3 mmol) in CH2Cl2 (3 ml) at 0° C. The mixture was stirred at 0° C. for 30 minutes, at RT for 4 hours, then evaporated. The N-amino adduct was used without further manipulation. K2CO3 (410 mg, 3 mmol) was added to a stirred solution of the N-aminopyrazine from above in dry DMF (5 ml) at RT under nitrogen. After 6 hours the mixture was partitioned between EtOAc/H2O. The organic layer was washed with brine (×2), then evaporated. The residue was taken up in CH2Cl2 and passed through a phase separating cartridge. The filtrate was evaporated and the residue was purified by chromatography on silica (2→4% EtOAc/Petrol) to give the title compound (62 mg, oil) MS: [M+H]+ 270/272.
Quantity
680 mg
Type
reactant
Reaction Step One
Name
2-bromo-5-trimethylsilanylethynyl-pyrazine
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
410 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(C)C=C(C)C=C(C)C=1S(O[NH2:13])(=O)=O.[Br:15][C:16]1[CH:21]=[N:20][C:19]([C:22]#[C:23][Si:24]([CH3:27])([CH3:26])[CH3:25])=[CH:18][N:17]=1.C([O-])([O-])=O.[K+].[K+].NN1C=CN=CC1>C(Cl)Cl.CN(C=O)C>[Br:15][C:16]1[N:17]=[CH:18][C:19]2[N:20]([N:13]=[C:23]([Si:24]([CH3:26])([CH3:25])[CH3:27])[CH:22]=2)[CH:21]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
680 mg
Type
reactant
Smiles
C1(=C(C(=CC(=C1)C)C)S(=O)(=O)ON)C
Name
2-bromo-5-trimethylsilanylethynyl-pyrazine
Quantity
3 mmol
Type
reactant
Smiles
BrC1=NC=C(N=C1)C#C[Si](C)(C)C
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
410 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN1CC=NC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 30 minutes, at RT for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
After 6 hours the mixture was partitioned between EtOAc/H2O
Duration
6 h
WASH
Type
WASH
Details
The organic layer was washed with brine (×2)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
separating cartridge
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography on silica (2→4% EtOAc/Petrol)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC=1N=CC=2N(C1)N=C(C2)[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 62 mg
YIELD: CALCULATEDPERCENTYIELD 7.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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